Antitumor agent-119

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H14N4O |

|---|---|

Molecular Weight |

302.3 g/mol |

IUPAC Name |

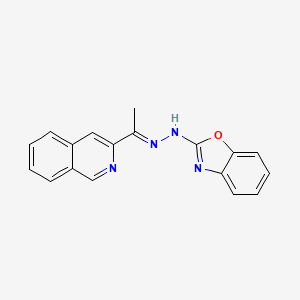

N-[(E)-1-isoquinolin-3-ylethylideneamino]-1,3-benzoxazol-2-amine |

InChI |

InChI=1S/C18H14N4O/c1-12(16-10-13-6-2-3-7-14(13)11-19-16)21-22-18-20-15-8-4-5-9-17(15)23-18/h2-11H,1H3,(H,20,22)/b21-12+ |

InChI Key |

CQYWNLWTQUEJRG-CIAFOILYSA-N |

Isomeric SMILES |

C/C(=N\NC1=NC2=CC=CC=C2O1)/C3=CC4=CC=CC=C4C=N3 |

Canonical SMILES |

CC(=NNC1=NC2=CC=CC=C2O1)C3=CC4=CC=CC=C4C=N3 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Potency of Antitumor Agent-119: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro cytotoxic activity of Antitumor agent-119, a novel 2-benzoxazolyl hydrazone derivative (compound 13K). The document details its half-maximal inhibitory concentration (IC50) values against various cancer cell lines, outlines a detailed experimental protocol for IC50 determination, and presents a putative signaling pathway based on the known mechanisms of its chemical class.

Quantitative Analysis of In-Vitro Efficacy

This compound has demonstrated significant growth-inhibitory effects on a panel of human cancer cell lines. The IC50 values, representing the concentration of the agent required to inhibit 50% of cancer cell growth, are summarized in the table below. These values highlight the nanomolar potency of the compound against various cancer types.[1]

| Cancer Cell Line | Cancer Type | IC50 (nM) |

| Burkitt's Lymphoma | B-cell lymphoma | 30 |

| HT-29 | Colorectal Carcinoma | 40 |

| HeLa | Cervical Carcinoma | 100 |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 140 |

Postulated Mechanism of Action and Signaling Pathway

While the precise signaling cascade affected by this compound is a subject of ongoing research, the broader class of 2-benzoxazolyl hydrazone derivatives has been shown to exert its anticancer effects through the inhibition of nucleic acid synthesis.[2] These compounds are understood to interfere with key enzymatic processes involved in the production of RNA and DNA, and may also interact directly with the DNA molecule, thereby impeding its template activity.[2] This disruption of fundamental cellular processes ultimately leads to the suppression of cancer cell proliferation.

A proposed signaling pathway illustrating this mechanism is provided below.

Experimental Protocols: IC50 Determination

The following is a detailed protocol for determining the IC50 values of this compound using a standard cell viability assay, such as the MTT or CCK-8 assay.

Materials

-

Cancer cell lines (e.g., Burkitt's Lymphoma, HT-29, HeLa, CCRF-CEM)

-

Complete cell culture medium (specific to each cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

-

96-well flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CCK-8 (Cell Counting Kit-8) reagent

-

Solubilization solution (e.g., DMSO or a specialized buffer for MTT)

-

Microplate reader

Experimental Workflow

The general workflow for determining the IC50 value is depicted in the diagram below.

Step-by-Step Procedure

-

Cell Culture and Seeding:

-

Maintain the selected cancer cell lines in their respective complete culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells during their logarithmic growth phase.

-

Perform a cell count using a hemocytometer or an automated cell counter to ensure viability is above 95%.

-

Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium per well in a 96-well plate.

-

Incubate the plate for 24 hours to allow for cell attachment and recovery.

-

-

Preparation of this compound:

-

Prepare a stock solution of this compound in sterile DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations. It is advisable to perform a preliminary experiment with a broad range of concentrations to determine the approximate IC50 value.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

-

-

Drug Treatment:

-

After the 24-hour incubation for cell attachment, carefully remove the medium from the wells.

-

Add 100 µL of the prepared drug dilutions or control solutions to the respective wells. Each concentration should be tested in at least triplicate.

-

Incubate the plate for a predetermined exposure time, typically 48 or 72 hours.

-

-

Cell Viability Assay (MTT Assay Example):

-

Following the incubation period, add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.[3]

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

-

Plot a dose-response curve with the drug concentration on the x-axis (logarithmic scale) and the percentage of cell viability on the y-axis.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).

-

This comprehensive guide provides foundational data and methodologies for the preclinical evaluation of this compound. Further investigations are warranted to elucidate the specific molecular targets and signaling pathways modulated by this promising anticancer compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

An In-depth Technical Guide to the Core Mechanism of Antitumor Agent ATRN-119: A Selective ATR Kinase Inhibitor Targeting Nucleic Acid Synthesis and the DNA Damage Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATRN-119 is an orally bioavailable, first-in-class macrocyclic inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1] By selectively targeting ATR, ATRN-119 disrupts the intricate signaling network that governs DNA repair and cell cycle progression, leading to the inhibition of nucleic acid synthesis and preferential apoptosis in cancer cells.[2] This technical guide provides a comprehensive overview of the core mechanism of action of ATRN-119, supported by available preclinical and clinical data. It details the fundamental signaling pathways, presents quantitative data in a structured format, and outlines key experimental methodologies for its evaluation.

Core Mechanism of Action: Inhibition of the ATR-CHK1 Signaling Axis

ATRN-119's primary mechanism of action is the selective inhibition of the kinase activity of ATR.[1] ATR is a serine/threonine protein kinase that becomes activated in response to single-stranded DNA (ssDNA), a common feature of DNA damage and replication stress, which is often elevated in cancer cells.[1][2] Upon activation, ATR phosphorylates a multitude of downstream targets, with the most prominent being the checkpoint kinase 1 (CHK1). This phosphorylation event initiates a cascade that leads to cell cycle arrest, stabilization of stalled replication forks, and promotion of DNA repair.

By inhibiting ATR, ATRN-119 effectively blocks the phosphorylation and activation of CHK1. This abrogation of the ATR-mediated checkpoint has several critical consequences for cancer cells:

-

Forced Mitotic Entry: Cells with damaged DNA are unable to arrest the cell cycle and are forced to enter mitosis, leading to catastrophic genomic instability.

-

Replication Fork Collapse: The stabilization of replication forks is compromised, resulting in their collapse and the formation of double-strand DNA breaks.

-

Induction of Apoptosis: The accumulation of unrepaired DNA damage triggers programmed cell death (apoptosis) in cancer cells.

This targeted approach exploits the concept of synthetic lethality, where the inhibition of ATR is particularly effective in tumors with pre-existing defects in other DNA repair pathways.

Signaling Pathway Diagram

Quantitative Data

Preclinical Data

In preclinical studies, ATRN-119 has demonstrated potent anti-proliferative activity across a range of cancer cell lines and has shown tumor growth inhibition in various xenograft models.

Table 1: In Vitro Cytotoxicity of ATRN-119

| Cell Line | Cancer Type | Noteworthy Genomic Alterations | Reference |

|---|---|---|---|

| Colon Cancer Cell Lines | Colon Cancer | DDR gene alterations | |

| Breast Cancer Cell Lines | Breast Cancer | DDR gene alterations | |

| Pancreatic Cancer Cell Lines | Pancreatic Cancer | DDR gene alterations | |

| Sarcoma Cell Lines | Sarcoma | DDR gene alterations | |

| Ovarian Cancer Cell Lines | Ovarian Cancer | DDR gene alterations |

| Prostate Cancer Cell Lines | Prostate Cancer | DDR gene alterations | |

Table 2: In Vivo Efficacy of ATRN-119 in Xenograft Models

| Xenograft Model | Cancer Type | Noteworthy Genomic Alterations | Outcome | Reference |

|---|---|---|---|---|

| CDX Mouse Model | Castration-Resistant Prostate Cancer | Not specified | Tumor growth inhibition | |

| CDX Mouse Model | Colon Cancer | Not specified | Tumor growth inhibition |

| PDX Mouse Model | High-Grade Serous Ovarian Cancer | BRCA mutant | Significant tumor reduction (in combination with PARP inhibition) | |

Clinical Data (Phase 1/2a ABOYA-119 Trial - NCT04905914)

The ongoing first-in-human Phase 1/2a clinical trial (ABOYA-119) is evaluating ATRN-119 in patients with advanced solid tumors harboring specific DNA Damage Response (DDR) mutations.

Table 3: Patient Demographics and Baseline Characteristics (as of July 7, 2025)

| Characteristic | Value |

|---|---|

| Number of Patients | 38 |

| Median Age (Range) | 65 years (42-81) |

| Sex (Female) | 53% |

| Most Prevalent Primary Tumor Sites | Pancreatic (21%), Colorectal (18%), Gynecologic (16%) |

| Median Prior Lines of Treatment | 4 |

Data from reference

Table 4: Preliminary Efficacy of ATRN-119 in the ABOYA-119 Trial

| Dose Cohort | Outcome | Patient Details | Reference |

|---|---|---|---|

| 50 mg | Stable Disease | Patient progressed on Day 112 | |

| 200 mg | Stable Disease | Patient remained on treatment as of Day 118 | |

| 550 mg (twice daily) | Stable Disease with Tumor Shrinkage | Female patient with leiomyosarcoma (RB1/ATM mutations) showed 21% tumor reduction | |

| 550 mg (twice daily) | Stable Disease with Tumor Shrinkage | Two other patients showed 7% and 14% tumor reduction |

As of May 14, 2025, six patients had demonstrated stable disease.

Table 5: Most Frequent Treatment-Related Adverse Events (TRAEs) (as of July 7, 2025)

| Adverse Event | Frequency | Grade 3 |

|---|---|---|

| Diarrhea | 44.7% | 5.3% |

| Nausea | 31.6% | - |

| Fatigue | 26.3% | 5.3% |

| Anemia | - | 2.6% (SAE) |

| Elevated Bilirubin | - | 2.6% |

Data from reference

Experimental Protocols

In Vitro ATR Kinase Inhibition Assay (HTRF)

This assay measures the direct inhibitory effect of ATRN-119 on ATR kinase activity.

Workflow Diagram:

Methodology:

-

Compound Dispensing: Diluted ATRN-119 is added to the wells of a 384-well plate.

-

Enzyme and Substrate Addition: A mixture of human recombinant ATR/ATRIP complex and a p53-based substrate is added to the wells.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The plate is incubated for a defined period (e.g., 30 minutes) at room temperature to allow for substrate phosphorylation.

-

Reaction Termination: The reaction is stopped by adding a solution containing EDTA.

-

Detection: A detection buffer containing d2 and Europium-labeled antibodies specific for the phosphorylated substrate is added.

-

Final Incubation: The plate is incubated to allow for antibody binding.

-

Signal Reading: The Homogeneous Time-Resolved Fluorescence (HTRF) signal is read on a compatible plate reader. The signal is inversely proportional to the kinase activity.

Western Blotting for Phospho-CHK1 (Ser345)

This assay assesses the in-cell inhibition of ATR activity by measuring the phosphorylation status of its primary downstream target, CHK1.

Workflow Diagram:

Methodology:

-

Cell Treatment: Cancer cells are cultured and pre-incubated with varying concentrations of ATRN-119.

-

DNA Damage Induction: A DNA damaging agent (e.g., hydroxyurea) is added to activate the ATR pathway.

-

Cell Lysis: Cells are lysed, and the total protein concentration is determined.

-

Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated CHK1 (Ser345).

-

Secondary Antibody: After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

Detection: A chemiluminescent substrate is applied, and the signal is captured using an imaging system.

-

Analysis: Band intensities are quantified, and the phospho-CHK1 signal is normalized to total CHK1 and a loading control (e.g., Actin).

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of a cell population, which is proportional to the number of viable cells, to determine the cytotoxic effects of ATRN-119.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of ATRN-119 and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Incubation: The plate is incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of ATRN-119 that inhibits cell growth by 50%) is determined.

Conclusion

ATRN-119 represents a promising therapeutic agent that targets the core of the DNA Damage Response pathway through the specific inhibition of ATR kinase. Its mechanism of action, which leads to the disruption of nucleic acid synthesis and repair processes, provides a clear rationale for its use in cancers with inherent DDR deficiencies. The preclinical and emerging clinical data suggest a manageable safety profile and early signs of antitumor activity. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of ATRN-119 and other ATR inhibitors in the field of oncology drug development.

References

In-Depth Technical Guide: The Effects of Antitumor Agent-119 on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of various compounds referred to as "Antitumor agent-119" on cell cycle progression. The term "this compound" is not unique to a single molecule; therefore, this document details the mechanisms of distinct agents identified in preclinical and clinical research that fall under this nomenclature. The focus is on their impact on the cell cycle, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Introduction to this compound and its Variants

Initial investigations into "this compound" have revealed at least three distinct compounds with significant anti-cancer properties, each with a unique mechanism of action influencing cell cycle progression. This guide will focus on the following:

-

This compound (Compound 13k): A 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative that acts as a potent PI3Kα inhibitor, inducing G2/M phase cell cycle arrest.

-

ATRN-119: An orally bioavailable and highly selective macrocyclic inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR) and cell cycle checkpoints.

-

AT7519: A potent small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G1/S and G2/M phases and the induction of apoptosis.

This compound (Compound 13k): A PI3Kα Inhibitor Inducing G2/M Arrest

This compound (Compound 13k) is a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative that has demonstrated potent anticancer activity by inhibiting the PI3Kα signaling pathway.[1][2] This inhibition disrupts downstream signaling, leading to cell cycle arrest and apoptosis.[1]

Quantitative Data

The following tables summarize the in vitro potency and effects on cell cycle distribution of Compound 13k.

Table 1: In Vitro Inhibitory Activity of Compound 13k

| Target/Cell Line | Cancer Type | IC50 |

| PI3Kα | - | 1.94 nM |

| A549 | Lung Carcinoma | 0.13 µM |

| HCT116 | Colon Carcinoma | 0.09 µM |

| MCF-7 | Breast Adenocarcinoma | 0.16 µM |

| BGC-823 | Gastric Cancer | 0.43 µM |

| HCC827 | Lung Adenocarcinoma | 0.11 µM |

Data sourced from in vitro anticancer and kinase assays.[1][2]

Table 2: Effect of Compound 13k on Cell Cycle Distribution in HCC827 Cells

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | 48.2% | 35.1% | 16.7% |

| Compound 13k (0.1 µM) | 35.6% | 23.5% | 40.9% |

| Compound 13k (0.2 µM) | 28.7% | 15.4% | 55.9% |

HCC827 cells were treated for 48 hours before analysis by flow cytometry.

Signaling Pathway

Compound 13k inhibits PI3Kα, a key component of the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival. Inhibition of PI3Kα leads to a decrease in the phosphorylation of downstream effectors like AKT, which in turn affects the regulation of cell cycle proteins, leading to G2/M arrest.

Experimental Protocols

Cell Viability Assay (MTT)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of Compound 13k (or vehicle control) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the IC50 value from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Seed HCC827 cells and treat with Compound 13k (0.1 µM, 0.2 µM) or vehicle control for 48 hours.

-

Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a propidium iodide (PI) staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content using a flow cytometer. The percentage of cells in each phase (G0/G1, S, G2/M) is determined using cell cycle analysis software.

Western Blot Analysis

-

Protein Extraction: Treat cells with Compound 13k for 48 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate 30-50 µg of protein per sample on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies against CDK1, Cyclin B1, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

ATRN-119: An ATR Kinase Inhibitor for Abrogating Cell Cycle Checkpoints

ATRN-119 is a highly selective, orally bioavailable macrocyclic inhibitor of ATR kinase. ATR is a master regulator of the DNA Damage Response (DDR), which is crucial for maintaining genomic stability and controlling cell cycle checkpoints, particularly in response to replication stress. By inhibiting ATR, ATRN-119 prevents the phosphorylation of its key downstream target, CHK1, leading to the abrogation of DNA damage checkpoints, disruption of DNA repair, and induction of apoptosis in cancer cells. While specific quantitative data on the percentage of cells in each cell cycle phase following ATRN-119 treatment is not publicly available, its mechanism strongly indicates an abrogation of the S and G2/M checkpoints.

Quantitative Data

Table 3: In Vitro Potency of ATRN-119

| Parameter | Value | Assay Type |

| In vitro ATR enzyme IC50 | 20 nM | Biochemical Kinase Assay |

| Cellular pCHK1 (Ser345) IC50 | 5 nM | Cellular Immunoassay |

Data sourced from preclinical studies.

Table 4: Kinase Selectivity of ATRN-119

| Kinase | Selectivity over ATR |

| ATM | >2000-fold |

| DNA-PK | >2000-fold |

| mTOR | >2000-fold |

Data demonstrating the high selectivity of ATRN-119 for ATR over other related kinases.

Signaling Pathway

ATRN-119's primary mechanism is the inhibition of the ATR-CHK1 signaling axis. In response to DNA damage or replication stress, ATR phosphorylates and activates CHK1. Activated CHK1 then phosphorylates and inactivates Cdc25 phosphatases, which are required to activate CDKs that drive cell cycle progression. By inhibiting ATR, ATRN-119 prevents this cascade, leading to unchecked cell cycle progression despite DNA damage, ultimately resulting in mitotic catastrophe and apoptosis.

Experimental Protocols

Western Blotting for Phospho-CHK1 (Ser345)

-

Cell Culture and Treatment: Seed cancer cells in 6-well plates. Pre-treat with various concentrations of ATRN-119 for 1-2 hours. Induce DNA damage (e.g., with 2 mM hydroxyurea for 4 hours or UV irradiation) to activate the ATR pathway.

-

Protein Extraction: Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

-

Quantification and Electrophoresis: Quantify protein and separate using SDS-PAGE.

-

Transfer and Blocking: Transfer to a PVDF membrane and block with 5% BSA in TBST.

-

Antibody Incubation: Incubate with a primary antibody against phospho-CHK1 (Ser345) overnight.

-

Secondary Antibody and Detection: Use an HRP-conjugated secondary antibody and ECL substrate for detection.

-

Normalization: Strip and re-probe the membrane for total CHK1 and a loading control (e.g., β-actin) to normalize the data.

Flow Cytometry for Cell Cycle Checkpoint Abrogation

-

Cell Treatment: Treat cells with a DNA-damaging agent (e.g., etoposide) to induce G2/M arrest, with or without pre-treatment with ATRN-119.

-

Harvesting and Fixation: Harvest and fix cells in cold 70% ethanol.

-

Staining: Stain cells with propidium iodide solution containing RNase A.

-

Analysis: Analyze by flow cytometry. Abrogation of the G2/M checkpoint will be observed as a reduction in the percentage of cells in the G2/M phase in the co-treatment group compared to the DNA-damaging agent alone.

AT7519: A Multi-Cyclin-Dependent Kinase (CDK) Inhibitor

AT7519 is a potent, small-molecule inhibitor of several cyclin-dependent kinases, including CDK1, CDK2, CDK4, CDK5, and CDK9. Its anti-cancer activity stems from its ability to induce cell cycle arrest at both the G1/S and G2/M transitions, as well as to inhibit transcription, ultimately leading to apoptosis.

Quantitative Data

Table 5: Inhibitory Activity of AT7519 against Cyclin-Dependent Kinases

| Kinase Target | IC50 (nM) |

| CDK1/cyclin B | 210 |

| CDK2/cyclin A | 47 |

| CDK4/cyclin D1 | 100 |

| CDK5/p25 | 13 |

| CDK6/cyclin D3 | 170 |

| CDK9/cyclin T1 | <10 |

Data from in vitro kinase assays.

Table 6: Anti-proliferative Activity of AT7519 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) at 48h |

| U251 | Glioblastoma | 0.246 |

| U87MG | Glioblastoma | 0.222 |

| MM.1S | Multiple Myeloma | 0.5 |

| U266 | Multiple Myeloma | 0.5 |

| HCT116 | Colon Carcinoma | 0.082 (72h) |

| MCF-7 | Breast Adenocarcinoma | 0.040 (72h) |

Data from cell viability assays.

Table 7: Effect of AT7519 on Cell Cycle Distribution in Glioblastoma Cells (48h treatment)

| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| U87MG | Control | 55.3% | 30.1% | 14.6% |

| AT7519 (0.2 µM) | 65.2% | 18.5% | 16.3% | |

| AT7519 (0.4 µM) | 72.8% | 10.2% | 17.0% | |

| U251 | Control | 58.9% | 25.4% | 15.7% |

| AT7519 (0.2 µM) | 68.7% | 15.3% | 16.0% | |

| AT7519 (0.4 µM) | 75.1% | 8.9% | 16.0% |

Data from flow cytometry analysis of U87MG and U251 glioblastoma cells.

Signaling Pathway

AT7519's mechanism of action involves the direct inhibition of multiple CDKs. By inhibiting CDK2 and CDK4/6, AT7519 prevents the phosphorylation of the Retinoblastoma protein (pRb), keeping it in its active, growth-suppressive state and thus blocking entry into the S phase (G1 arrest). Inhibition of CDK1 prevents the G2 to M phase transition (G2/M arrest). Furthermore, inhibition of CDK9 disrupts transcription, contributing to its pro-apoptotic effects.

Experimental Protocols

Cell Cycle and Apoptosis Assay (Flow Cytometry)

-

Cell Treatment: Treat U251 and U87MG cells with DMSO (0.1%) or AT7519 (0.4 µM) for 6, 12, and 24 hours.

-

Harvesting and Fixation: Collect cells and fix overnight with 70% ice-cold ethanol.

-

Staining: For cell cycle analysis, add 500 µL of PI/RNase A working solution. For apoptosis, stain with an Annexin V-FITC/PI kit according to the manufacturer's protocol.

-

Analysis: Analyze the samples by flow cytometry to determine cell cycle distribution and the percentage of apoptotic cells.

Western Blot for Cell Cycle Proteins

-

Protein Extraction: Treat glioblastoma cells with different concentrations of AT7519 for 48 hours and lyse the cells.

-

Quantification and Electrophoresis: Quantify protein, and separate via SDS-PAGE.

-

Transfer and Blocking: Transfer to a PVDF membrane and block.

-

Antibody Incubation: Incubate with primary antibodies against p-Rb, p-CDK2, p-CDK1, and Cyclin B1.

-

Detection and Analysis: Use HRP-conjugated secondary antibodies and ECL for detection. Quantify band intensities and normalize to a loading control.

Conclusion

The designation "this compound" encompasses a variety of compounds that modulate cell cycle progression through distinct mechanisms. Compound 13k, a PI3Kα inhibitor, induces a robust G2/M arrest. ATRN-119, a highly selective ATR inhibitor, abrogates critical DNA damage checkpoints, forcing cells with damaged DNA through the cell cycle. AT7519, a multi-CDK inhibitor, causes cell cycle arrest at both G1/S and G2/M transitions. Understanding the specific molecular targets and the resulting effects on cell cycle progression is paramount for the strategic development of these agents as cancer therapeutics. The data and protocols presented in this guide offer a foundational resource for researchers in the field of oncology and drug discovery.

References

The Architecture of Activity: A Deep Dive into the Structure-Activity Relationships of 2-Benzoxazolyl Hydrazones

A Technical Guide for Researchers and Drug Development Professionals

The 2-benzoxazolyl hydrazone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities, including potent anticancer and antimicrobial effects. This technical guide provides an in-depth analysis of the structural determinants of this activity, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical framework. By systematically dissecting the key structural modifications and their impact on biological outcomes, this document aims to illuminate the path toward more potent and selective agents.

Core Structural Insights and Quantitative Analysis

The biological activity of 2-benzoxazolyl hydrazones is intricately linked to the nature and position of substituents on both the benzoxazole ring and the hydrazone moiety. The following tables summarize the quantitative structure-activity relationship (SAR) data from key studies, providing a clear comparison of the inhibitory potency of various derivatives.

Anticancer Activity

The antitumor potential of 2-benzoxazolyl hydrazones has been extensively investigated against a wide array of cancer cell lines. The data reveals critical insights into the pharmacophore.

Table 1: In Vitro Antiproliferative Activity of 2-Acylpyridyl Hydrazone Analogs

| Compound | R | Het | Cell Line | IC50 (µM) |

| E-IIb | CH3 | 2-pyridyl | Burkitt's lymphoma | 0.005[1] |

| CCRF-CEM | 0.024[1] | |||

| HeLa | 0.77[1] | |||

| HT-29 | 1.43[1] | |||

| E-13a | CH3 | 3-pyridazinyl | - | Less active |

| E-13b | CH3 | 6-pyridazinyl | - | Less active |

| E-13c | CH3 | 2-pyrimidinyl | Burkitt's, CCRF-CEM, HeLa, HT-29 | Submicromolar[1] |

| E-13d | CH3 | 4-pyrimidinyl | Burkitt's, CCRF-CEM, HeLa, HT-29 | Submicromolar |

| E-13e | CH3 | 2-pyrazinyl | Burkitt's, CCRF-CEM, HeLa, HT-29 | Submicromolar |

| E-13i | CH3 | 2-quinolyl | - | µM range |

| E-13j | CH3 | 4-quinolyl | - | µM range |

| E-13k | CH3 | 3-isoquinolyl | - | µM range |

Data sourced from multiple studies, highlighting the impact of the heterocyclic moiety (Het) on cytotoxicity.

Key SAR Observations for Anticancer Activity:

-

Heteroaromatic Moiety: The nature of the heterocyclic ring attached to the hydrazone is a critical determinant of activity. 2-Acylpyridyl hydrazones generally exhibit potent, often nanomolar, inhibitory activity against various cancer cell lines. In contrast, derivatives with α-(N)-acetyldiazine or quinoline groups tend to show activity in the micromolar range.

-

Pyridine Isomers: Among the pyridyl isomers, the 2-substituted pyridine appears to be optimal for high potency.

-

Other Heterocycles: Acetyldiazinyl hydrazones, including pyrimidine and pyrazine derivatives, also demonstrate significant submicromolar antiproliferative effects.

-

Quinoline and Isoquinoline: For acetyl-quinoline derivatives, the order of potency has been observed as 3-isoquinolyl > 4-quinolyl > 2-quinolyl.

-

Benzoxazole Substitution: Modifications on the benzoxazole ring can also modulate activity, although this has been less extensively explored in the cited literature.

-

Mechanism of Action: These compounds are suggested to exert their anticancer effects through a novel mechanism, distinct from ribonucleotide reductase inhibition, a target of structurally related thiosemicarbazones. They have been shown to preferentially inhibit RNA and DNA synthesis. Some derivatives may also function as zinc metallochaperones, reactivating mutant p53.

Experimental Protocols

A clear understanding of the methodologies used to generate the SAR data is crucial for interpretation and future research.

General Synthesis of 2-Benzoxazolyl Hydrazones

The synthesis of 2-benzoxazolyl hydrazones typically follows a two-step procedure.

Caption: General synthetic workflow for 2-benzoxazolyl hydrazones.

Detailed Protocol:

-

Synthesis of 2-Hydrazinobenzoxazole: 2-Chlorobenzoxazole is reacted with hydrazine hydrate in a suitable solvent like tetrahydrofuran (THF) at a reduced temperature (e.g., -5 °C) to yield 2-hydrazinobenzoxazole.

-

Hydrazone Formation: The resulting 2-hydrazinobenzoxazole is then condensed with a variety of aldehydes or ketones in a protic solvent such as methanol, often with a catalytic amount of acetic acid, to afford the final 2-benzoxazolyl hydrazone derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: Workflow for the in vitro MTT antiproliferative assay.

Protocol Outline:

-

Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with serial dilutions of the test compounds and a vehicle control.

-

Incubation: The plates are incubated for a specified period (typically 48-72 hours).

-

MTT Addition: MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a microplate reader.

-

Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 values are determined.

Proposed Mechanism of Action and Signaling Pathways

While the exact molecular targets of many 2-benzoxazolyl hydrazones are still under investigation, several proposed mechanisms of action have been put forth. One prominent hypothesis involves the inhibition of nucleic acid synthesis, leading to cell cycle arrest and apoptosis.

Caption: Proposed mechanism of action for anticancer activity.

This simplified pathway illustrates the downstream effects of the inhibition of RNA and DNA synthesis, which are key processes for cell proliferation. The disruption of these pathways ultimately leads to programmed cell death.

Future Directions and Conclusion

The 2-benzoxazolyl hydrazone scaffold represents a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships delineated in this guide highlight the critical importance of the heterocyclic moiety appended to the hydrazone core in dictating anticancer potency. Future research should focus on a more systematic exploration of substitutions on the benzoxazole ring, which could further refine the pharmacological profile of these compounds. Additionally, comprehensive in vivo studies are necessary to validate the promising in vitro activity and to assess the pharmacokinetic and toxicological properties of lead candidates. The development of quantitative structure-activity relationship (QSAR) models could also accelerate the design of new derivatives with enhanced potency and selectivity. Through a continued, multidisciplinary effort, the full therapeutic potential of this remarkable class of compounds can be realized.

References

A Technical Guide to the Preliminary Toxicity Screening of Antitumor Agent-119

Disclaimer: This document outlines a representative preliminary toxicity screening for a hypothetical compound, "Antitumor agent-119." The data presented herein is illustrative and intended to serve as a technical guide for researchers, scientists, and drug development professionals. The experimental protocols are based on established methodologies.

The initial safety assessment of a novel therapeutic candidate is a critical step in the drug development process. Early-stage toxicity screening is designed to identify potential safety concerns, guiding the decision-making process for further development. This guide details a foundational toxicity profile for this compound, encompassing in vitro cytotoxicity, in vivo acute toxicity, and genotoxicity.

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are essential for determining a compound's toxic effects on cells.[1] These tests measure dose-dependent toxicity and can indicate target specificity.[1]

1.1. Cellular Viability (IC50 Determination)

The half-maximal inhibitory concentration (IC50) was determined for this compound across a panel of human cancer cell lines and a non-cancerous human cell line to assess its potency and selectivity.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Type | IC50 (µM) |

| HeLa | Cervical Cancer | 5.2 |

| MCF-7 | Breast Cancer | 8.1 |

| A549 | Lung Cancer | 12.5 |

| HEK293 | Normal Kidney | 45.7 |

1.2. Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][3][4]

-

Cell Seeding: Cells are seeded into a 96-well plate at a density of 5,000 cells per well and incubated for 24 hours.

-

Compound Treatment: this compound is serially diluted in culture medium and added to the wells. The plates are then incubated for 48 hours.

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

1.3. Visualization: Cytotoxicity Assay Workflow

In Vivo Acute Oral Toxicity

Acute toxicity studies in animals are conducted to determine the effects of a single dose of a substance. This information is valuable for selecting doses for further studies and identifying potential target organs of toxicity.

2.1. Study Design

An acute oral toxicity study was performed in female Sprague-Dawley rats following the OECD 425 guideline (Up-and-Down Procedure). Animals were observed for 14 days post-administration.

Table 2: Acute Oral Toxicity of this compound in Rats

| Parameter | Result |

| LD50 (mg/kg) | > 2000 |

| Clinical Signs | No treatment-related signs of toxicity observed. |

| Body Weight | No significant changes compared to control group. |

| Gross Necropsy | No abnormalities observed. |

2.2. Experimental Protocol: Acute Oral Toxicity (OECD 425)

-

Animal Acclimation: Female rats are acclimated for at least 5 days before dosing.

-

Dosing: A single animal is dosed at a starting level (e.g., 175 mg/kg).

-

Observation: The animal is observed for signs of toxicity. If the animal survives, the next animal is dosed at a higher level. If it does not, the next is dosed at a lower level.

-

Dose Progression: This sequential dosing continues until the stopping criteria are met, typically involving 4-5 animals.

-

Post-Dosing Observation: All animals are observed for a total of 14 days, with body weights recorded periodically.

-

Necropsy: At the end of the study, all animals are subjected to a gross necropsy.

Genotoxicity Assessment

Genotoxicity assays are performed to detect potential damage to DNA and chromosomes.

3.1. Mutagenicity and Clastogenicity

The Ames test was used to assess mutagenicity, while the in vitro micronucleus test was used to evaluate clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss/gain) potential.

Table 3: Genotoxicity Profile of this compound

| Assay | Strains/Cells | Metabolic Activation (S9) | Result |

| Ames Test | S. typhimurium (TA98, TA100) | With & Without | Non-mutagenic |

| In Vitro Micronucleus | CHO-K1 Cells | With & Without | Negative |

3.2. Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test utilizes specific strains of Salmonella typhimurium that are unable to synthesize histidine, an essential amino acid.

-

Strain Preparation: Overnight cultures of the bacterial tester strains are prepared.

-

Exposure: The tester strain, various concentrations of this compound, and a liver S9 fraction (for metabolic activation) are combined.

-

Plating: The mixture is poured onto a minimal glucose agar plate, which lacks histidine.

-

Incubation: Plates are incubated for 48-72 hours at 37°C.

-

Colony Counting: Only bacteria that have undergone a reverse mutation can synthesize histidine and form colonies. These revertant colonies are then counted. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies.

3.3. Experimental Protocol: In Vitro Micronucleus Test

This test detects micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells are cultured and treated with various concentrations of this compound, with and without S9 metabolic activation.

-

Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have completed one cell division are analyzed.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye.

-

Scoring: At least 2000 binucleated cells are scored for the presence of micronuclei under a microscope. A significant, dose-dependent increase in micronucleated cells indicates a positive result.

Potential Mechanism of Toxicity: p53 Signaling

The p53 tumor suppressor protein is a key sensor of cellular stress, including DNA damage caused by antitumor agents. Activation of p53 can lead to cell cycle arrest, DNA repair, or apoptosis, making it a critical pathway in both the efficacy and toxicity of anticancer drugs.

Off-target activation of the p53 pathway in healthy tissues can contribute to the side effects of chemotherapy. The lack of significant toxicity observed for this compound in these preliminary screens suggests a favorable initial safety profile, which warrants further investigation in more comprehensive preclinical studies.

References

Unveiling the Pro-Apoptotic Power of Antitumor Agent-119: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-119, also known as compound 13K, is a promising 2-benzoxazolyl hydrazone derivative that has demonstrated significant anticancer activities. This technical guide provides an in-depth analysis of its core mechanism of action: the induction of apoptosis in cancer cells. By elucidating the key signaling pathways, presenting quantitative data on its efficacy, and providing detailed experimental protocols, this document serves as a comprehensive resource for researchers in oncology and drug discovery. The information compiled herein is based on existing literature on this compound and related benzoxazole derivatives, offering a foundational understanding for further investigation and development.

Introduction

The circumvention of apoptosis, or programmed cell death, is a hallmark of cancer, enabling malignant cells to proliferate uncontrollably. Consequently, therapeutic strategies aimed at reinstating this crucial cellular process are of paramount importance in oncology. This compound has emerged as a potent inducer of apoptosis in various cancer cell lines. This guide explores the molecular underpinnings of its pro-apoptotic activity.

Core Mechanism: Induction of Apoptosis

This compound exerts its anticancer effects primarily by triggering the intrinsic apoptotic pathway. This process is characterized by a cascade of molecular events that culminate in cell death. While the precise signaling network for this compound is still under investigation, research on analogous benzoxazole derivatives suggests a mechanism involving the modulation of key apoptotic regulators.

Proposed Signaling Pathway

Based on studies of related benzoxazole compounds, this compound is hypothesized to induce apoptosis through the following signaling cascade:

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

Quantitative Data Presentation

The efficacy of this compound and related benzoxazole derivatives in inducing apoptosis and inhibiting cancer cell growth is summarized below.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| Burkitt's Lymphoma | Lymphoma | 30[1] |

| HT-29 | Colon Carcinoma | 40[1] |

| HeLa | Cervical Carcinoma | 100[1] |

| CCRF-CEM | Leukemia | 140[1] |

Table 2: Apoptosis Induction by Benzoxazole Derivatives in HCT-116 Cells

| Compound | Total Apoptosis (%) | Caspase-3 Level (Fold Increase) | Bcl-2 Down-regulation (Fold) | Bax Up-regulation (Fold) |

| 8g | 17 | 6 | 0.31 | 3.864 |

| 12e | 22 | 8 | 0.415 | 2.834 |

| 13d | 5 | 3 | - | - |

| Data from a study on novel benzoxazole and thiazole-based derivatives, presented as a reference for the potential effects of this compound. |

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the replication and further investigation of the pro-apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the MTT-based cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic cells induced by this compound.

Methodology:

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Caption: Workflow for the Annexin V/PI apoptosis assay.

Western Blot Analysis

Objective: To detect changes in the expression of key apoptosis-related proteins.

Methodology:

-

Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine relative protein expression levels.

Caption: General workflow for Western blot analysis.

Conclusion

This compound is a potent inducer of apoptosis in cancer cells, likely acting through the intrinsic pathway by modulating the Bcl-2 family of proteins and promoting caspase activation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this promising anticancer compound. Future studies should focus on delineating the complete signaling network activated by this compound and evaluating its efficacy in preclinical in vivo models.

References

Methodological & Application

Application Notes and Protocols for Antitumor Agent-119 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Antitumor agent-119 is a novel, potent, and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its hyperactivation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][2][3] this compound exerts its effects by specifically targeting the mTORC1 complex, a key downstream effector of Akt. This inhibition leads to a decrease in protein synthesis and cell cycle arrest, ultimately inducing apoptosis in cancer cells. These application notes provide detailed protocols for utilizing this compound in various in vitro cell-based assays to assess its efficacy and mechanism of action.

Mechanism of Action

The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is crucial for many aspects of cell growth and survival. In many cancers, this pathway is constitutively active, promoting uncontrolled cell proliferation and resistance to apoptosis. This compound acts as a selective inhibitor of the mTORC1 protein complex. By blocking mTORC1, the agent prevents the phosphorylation of its downstream targets, such as p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are essential for protein synthesis and cell cycle progression. This disruption of the PI3K/Akt/mTOR axis leads to reduced cell proliferation and induction of apoptosis in susceptible cancer cell lines.

Data Presentation

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines This table presents the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the agent required to inhibit the growth of 50% of the cancer cells after 72 hours of treatment.

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Adenocarcinoma | 85 |

| MDA-MB-231 | Breast Adenocarcinoma | 150 |

| A549 | Lung Carcinoma | 110 |

| HCT116 | Colon Carcinoma | 95 |

| PC-3 | Prostate Carcinoma | 220 |

| HeLa | Cervical Cancer | 100 |

Table 2: Apoptosis Induction by this compound This table shows the percentage of apoptotic cells, as determined by Annexin V/PI staining and flow cytometry, following 48 hours of treatment with this compound at a concentration of 200 nM.

| Cell Line | Cancer Type | % Apoptotic Cells (Treated) | % Apoptotic Cells (Control) |

| MCF-7 | Breast Adenocarcinoma | 45.2% | 4.8% |

| A549 | Lung Carcinoma | 38.6% | 5.1% |

| HCT116 | Colon Carcinoma | 41.5% | 4.5% |

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound.

Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability. For short-term use, a -20°C freezer is sufficient for up to one month.

Cell Culture and Treatment

-

Cell Line Maintenance: Culture cancer cell lines in their recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Plating: For experiments, harvest cells using trypsin-EDTA and perform a cell count. Seed the cells into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a predetermined density and allow them to adhere overnight.

-

Compound Dilution and Treatment: On the day of treatment, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and replace it with the medium containing the agent. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

Cell Viability (MTT) Assay Protocol

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Apoptosis Assay (Annexin V/PI Staining) Protocol

This protocol quantifies the percentage of cells undergoing apoptosis.

-

Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound (e.g., 200 nM) for 48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both.

Western Blot Protocol for Phospho-Protein Analysis

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

-

Cell Lysis: After treating cells in 6-well plates for 24 hours, wash them with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-mTOR, total mTOR, phospho-p70S6K, total p70S6K, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. A decrease in the ratio of phosphorylated protein to total protein indicates inhibition of the pathway.

References

Application Notes and Protocols: Antitumor Agent-119

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-119 represents a class of promising compounds with demonstrated anticancer activities. This document provides detailed information on the solubility and preparation of a specific analogue, this compound (also known as compound 13K), a 2-benzoxazolyl hydrazone derivative. Additionally, it outlines the mechanism of action of a related compound, ATRN-119, an ATR kinase inhibitor, and provides protocols for its preparation and use in research settings.

Data Presentation

Table 1: Solubility of this compound (Compound 13K)

| Solvent | Concentration | Molarity (approx.) | Notes |

| DMSO | 100 mg/mL | 330.76 mM | Requires sonication for complete dissolution. It is recommended to use fresh, anhydrous DMSO as the compound is hygroscopic.[1] |

Table 2: In Vitro IC50 Values of this compound (Compound 13K)

| Cell Line | Cancer Type | IC50 |

| Butkitt | Burkitt's Lymphoma | 30 nM[1][2] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 140 nM[1][2] |

| HeLa | Cervical Cancer | 100 nM |

| HT-29 | Colorectal Adenocarcinoma | 40 nM |

Table 3: Stock Solution Preparation for this compound (Compound 13K) (Molecular Weight: 302.33 g/mol )

| Desired Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

| 1 mM | 3.3076 mL | 16.5382 mL | 33.0764 mL |

| 5 mM | 0.6615 mL | 3.3076 mL | 6.6153 mL |

| 10 mM | 0.3308 mL | 1.6538 mL | 3.3076 mL |

Experimental Protocols

Protocol 1: Preparation of this compound (Compound 13K) Stock Solution

Materials:

-

This compound (Compound 13K) powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Ultrasonic bath

-

Vortex mixer

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (refer to Table 3). For example, to prepare a 10 mM stock solution, add 330.8 µL of DMSO to 1 mg of the compound.

-

Dissolution:

-

Vortex the mixture thoroughly for 1-2 minutes.

-

For complete dissolution, place the tube in an ultrasonic bath and sonicate until the solution is clear. Gentle heating to 37°C can also aid in solubilization.

-

-

Sterilization (Optional): If required for cell culture experiments, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

-

Protocol 2: Formulation of a Water-Soluble Analogue (Based on KS119W) for In Vivo Studies

While this compound (compound 13K) has poor aqueous solubility, a water-soluble analogue, KS119W, has been developed for in vivo use. The following is a general protocol for preparing a formulation based on the principles used for KS119W.

Materials:

-

Water-soluble analogue of this compound

-

Sterile saline solution (0.9% NaCl)

-

Sodium bicarbonate (NaHCO3)

-

Sterile, pyrogen-free water for injection

-

pH meter

Procedure:

-

Buffer Preparation: Prepare a sterile 250 mM sodium bicarbonate solution in pyrogen-free water.

-

Dissolution: Dissolve the water-soluble this compound analogue in the 250 mM sodium bicarbonate solution to the desired final concentration.

-

pH Adjustment: If necessary, adjust the pH of the final formulation to a physiologically compatible range (e.g., pH 7.2-7.4) using sterile saline or a dilute sterile acid/base.

-

Final Formulation: The final formulation of KS119W was in saline containing 250 mM sodium bicarbonate.

-

Administration: This formulation is intended for parenteral administration. It is recommended to prepare the formulation fresh on the day of use.

Mandatory Visualizations

References

Application Note: Western Blot Analysis of Antitumor Agent-119 Treated Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antitumor agent-119 is a novel investigational compound demonstrating significant anti-proliferative effects in various cancer cell lines. Preliminary studies suggest that its mechanism of action involves the induction of apoptosis (programmed cell death) and modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cell growth and survival.[1][2] Western blotting is an indispensable technique for elucidating the molecular mechanisms of therapeutic agents like this compound.[3] This application note provides detailed protocols for using Western blot analysis to investigate the effects of this compound on key proteins involved in the apoptotic and MAPK signaling cascades.

Data Presentation: Quantitative Analysis of Protein Expression

The following tables summarize representative quantitative data from Western blot analyses of cancer cells treated with this compound for 24 hours. Data is presented as the fold change in protein expression relative to untreated control cells, normalized to a loading control (e.g., β-actin or GAPDH).

Table 1: Effect of this compound on Apoptotic Markers

| Target Protein | Treatment | Concentration (nM) | Fold Change (Normalized Intensity) | Standard Deviation |

| Cleaved Caspase-3 | Untreated Control | 0 | 1.00 | ± 0.09 |

| This compound | 10 | 1.85 | ± 0.15 | |

| This compound | 50 | 3.20 | ± 0.28 | |

| This compound | 100 | 5.60 | ± 0.45 | |

| Cleaved PARP | Untreated Control | 0 | 1.00 | ± 0.11 |

| This compound | 10 | 2.10 | ± 0.18 | |

| This compound | 50 | 4.50 | ± 0.35 | |

| This compound | 100 | 7.80 | ± 0.62 | |

| Bcl-2 | Untreated Control | 0 | 1.00 | ± 0.08 |

| This compound | 10 | 0.75 | ± 0.06 | |

| This compound | 50 | 0.40 | ± 0.04 | |

| This compound | 100 | 0.15 | ± 0.02 | |

| Bax | Untreated Control | 0 | 1.00 | ± 0.07 |

| This compound | 10 | 1.50 | ± 0.12 | |

| This compound | 50 | 2.80 | ± 0.21 | |

| This compound | 100 | 4.20 | ± 0.33 |

Table 2: Effect of this compound on MAPK Signaling Pathway Markers

| Target Protein | Treatment | Concentration (nM) | Fold Change (Normalized Intensity) | Standard Deviation |

| p-MEK1/2 (Ser217/221) | Untreated Control | 0 | 1.00 | ± 0.12 |

| This compound | 10 | 0.65 | ± 0.08 | |

| This compound | 50 | 0.30 | ± 0.05 | |

| This compound | 100 | 0.10 | ± 0.02 | |

| Total MEK1/2 | Untreated Control | 0 | 1.00 | ± 0.06 |

| This compound | 10 | 0.98 | ± 0.07 | |

| This compound | 50 | 1.02 | ± 0.05 | |

| This compound | 100 | 0.99 | ± 0.06 | |

| p-ERK1/2 (Thr202/Tyr204) | Untreated Control | 0 | 1.00 | ± 0.15 |

| This compound | 10 | 0.50 | ± 0.09 | |

| This compound | 50 | 0.20 | ± 0.04 | |

| This compound | 100 | 0.05 | ± 0.01 | |

| Total ERK1/2 | Untreated Control | 0 | 1.00 | ± 0.08 |

| This compound | 10 | 1.01 | ± 0.09 | |

| This compound | 50 | 0.97 | ± 0.07 | |

| This compound | 100 | 1.03 | ± 0.08 |

Experimental Protocols

I. Cell Culture and Treatment with this compound

-

Cell Seeding: Seed the cancer cell line of interest (e.g., HeLa, A549) in 6-well plates at a density that allows for logarithmic growth during the treatment period.

-

Cell Culture Conditions: Culture cells in a suitable medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[4]

-

Treatment: Once cells reach 70-80% confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100 nM).[3] Include a vehicle-treated control group.

-

Incubation: Incubate the cells for the desired time period (e.g., 24 hours).

II. Protein Extraction

-

Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Clarification: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

III. Western Blot Protocol

This protocol is a general guideline and may require optimization based on the specific cell line and target proteins.

-

Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

Gel Electrophoresis (SDS-PAGE): Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm successful transfer by observing the pre-stained protein ladder on the membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the membrane again three times for 10 minutes each with TBST.

-

Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane with the substrate for 1-5 minutes. Capture the chemiluminescent signal using a digital imaging system.

-

Data Analysis: Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ) to quantify the protein expression levels relative to a loading control.

Visualizations

Caption: Experimental workflow for Western blot analysis.

Caption: Proposed apoptotic signaling pathway of this compound.

Caption: Proposed inhibitory action of this compound on the MAPK pathway.

References

Application Notes and Protocols: In Vivo Xenograft Studies with Antitumor Agent ATRN-119

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATRN-119 is an orally bioavailable, potent, and selective macrocyclic inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical regulator of the DNA Damage Response (DDR) pathway, playing a key role in DNA repair, cell cycle progression, and survival.[2] In many cancer cells, there is an increased reliance on the ATR signaling pathway due to oncogenic stress and defects in other DDR pathways. By inhibiting ATR, ATRN-119 disrupts the DNA damage checkpoint, leading to the accumulation of DNA damage and ultimately inducing apoptosis in tumor cells. Preclinical studies have demonstrated that ATRN-119 inhibits tumor growth in both cell line-derived and patient-derived xenograft models and shows synergistic effects when combined with PARP inhibitors. These promising preclinical results have led to the investigation of ATRN-119 in a first-in-human phase 1/2a clinical trial for patients with advanced solid tumors (NCT04905914).

These application notes provide an overview of the mechanism of action of ATRN-119 and detailed protocols for conducting in vivo xenograft studies to evaluate its antitumor efficacy.

Mechanism of Action: ATRN-119 Signaling Pathway

ATRN-119 selectively targets and inhibits the activity of ATR kinase. This inhibition prevents the downstream phosphorylation of Checkpoint Kinase 1 (CHK1), a key event in the activation of the DNA damage checkpoint. The disruption of this signaling cascade prevents cell cycle arrest and DNA repair, forcing cells with damaged DNA to proceed through the cell cycle, which ultimately results in apoptosis.

Caption: ATRN-119 inhibits ATR kinase, blocking downstream signaling and promoting apoptosis.

Data Presentation: Preclinical Efficacy of ATRN-119 (Template)

The following tables are templates for summarizing quantitative data from in vivo xenograft studies with ATRN-119.

Table 1: Antitumor Efficacy of ATRN-119 Monotherapy in a [Specify Cell Line] Xenograft Model

| Treatment Group | Dosing Regimen | Number of Animals (n) | Mean Tumor Volume at Day X (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | [e.g., 0.5% CMC, oral, QD] | 10 | [Data] | 0 |

| ATRN-119 | [e.g., 25 mg/kg, oral, QD] | 10 | [Data] | [Data] |

| ATRN-119 | [e.g., 50 mg/kg, oral, QD] | 10 | [Data] | [Data] |

Table 2: Synergistic Antitumor Efficacy of ATRN-119 with a PARP Inhibitor in a [Specify PDX Model] Xenograft Model

| Treatment Group | Dosing Regimen | Number of Animals (n) | Mean Tumor Volume at Day X (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | [Specify] | 10 | [Data] | 0 |

| ATRN-119 | [Specify] | 10 | [Data] | [Data] |

| PARP Inhibitor | [Specify] | 10 | [Data] | [Data] |

| ATRN-119 + PARP Inhibitor | [Specify] | 10 | [Data] | [Data] |

Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment

This protocol outlines the procedure for establishing a subcutaneous xenograft model using a human cancer cell line.

Materials:

-

Human cancer cell line (e.g., with a known DDR mutation)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel® or other extracellular matrix

-

6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude)

-

Syringes and needles (27-30 gauge)

-

Calipers

Procedure:

-

Cell Culture: Culture the selected cancer cell line under standard conditions to 70-80% confluency.

-

Cell Harvesting:

-

Wash the cells with sterile PBS.

-

Add Trypsin-EDTA and incubate until cells detach.

-

Neutralize the trypsin with culture medium, transfer cells to a conical tube, and centrifuge.

-

Resuspend the cell pellet in sterile PBS or serum-free medium.

-

Perform a cell count and assess viability (should be >95%).

-

-

Cell Implantation:

-

Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁸ cells/mL.

-

Anesthetize the mouse and clean the injection site (typically the flank) with an alcohol wipe.

-

Inject 100 µL of the cell suspension (1 x 10⁷ cells) subcutaneously into the flank of the mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice daily for health and tumor development.

-

Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers.

-

Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

-

When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups.

-

Protocol 2: Administration of ATRN-119 and Tumor Monitoring

This protocol describes the oral administration of ATRN-119 and subsequent monitoring of tumor growth and animal welfare.

Materials:

-

ATRN-119

-

Vehicle solution (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Calipers

-

Animal balance

Procedure:

-

Drug Preparation: Prepare a homogenous suspension of ATRN-119 in the vehicle at the desired concentrations.

-

Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups with similar average tumor volumes.

-

Drug Administration:

-

Administer ATRN-119 or vehicle to the respective groups via oral gavage. The volume is typically 100-200 µL per mouse, depending on body weight.

-

Follow the predetermined dosing schedule (e.g., once daily for 21 days).

-

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times weekly.

-

Monitor the animals daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

-

The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed.

-

-

Data Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Calculate the percent tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.

-

Perform statistical analysis to determine the significance of the observed differences.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in conducting an in vivo xenograft study with ATRN-119.

Caption: Workflow for in vivo xenograft studies of ATRN-119.

References

Application Notes and Protocols for Antitumor Agent-119

For Researchers, Scientists, and Drug Development Professionals

Introduction